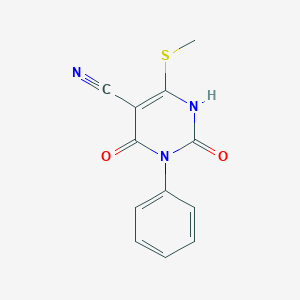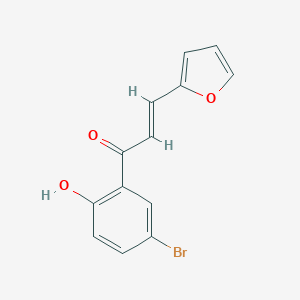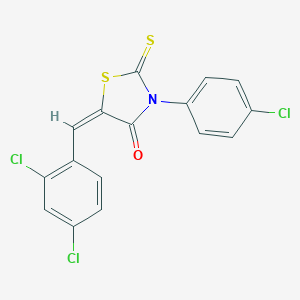
6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 6-methylsulfanyl-2,4-dioxo-3-phenylpyrimidine with a suitable nitrile source. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a fused ring system and are studied for their potential as PARP-1 inhibitors.
Uniqueness
6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosine kinases and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
100890-43-5 |
|---|---|
Molekularformel |
C12H9N3O2S |
Molekulargewicht |
259.29g/mol |
IUPAC-Name |
6-methylsulfanyl-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O2S/c1-18-10-9(7-13)11(16)15(12(17)14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17) |
InChI-Schlüssel |
CHDSRHMHUPLRQX-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)N(C(=O)N1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CSC1=C(C(=O)N(C(=O)N1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B471572.png)
![4-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B471574.png)


![N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B471618.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B471620.png)



![4-butoxy-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471679.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B471680.png)
![N-[4-[5-(2-anilino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-methoxybenzamide](/img/structure/B471684.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B471687.png)
